(R)-Amino-biphenyl-2-YL-acetic acid
Description
Significance of Chiral Amino Acids as Fundamental Building Blocks in Organic Synthesis
Chiral amino acids are the fundamental constituents of proteins and are central to the chemistry of life. Their importance in organic synthesis extends far beyond their biological roles. Possessing at least one stereocenter, these molecules are invaluable as chiral synthons, auxiliaries, and catalysts. abmole.comchemsrc.com The presence of both an amine and a carboxylic acid group provides versatile handles for a wide range of chemical transformations, allowing for their incorporation into a diverse array of target molecules. rsc.org The stereochemical information embedded within a chiral amino acid can be transferred to new stereocenters during a reaction, a process known as asymmetric induction. This strategy is fundamental to the construction of enantiomerically pure pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.
The Biphenyl (B1667301) Moiety as a Chiral Scaffold in Asymmetric Chemistry
The biphenyl moiety, consisting of two phenyl rings connected by a single bond, can exhibit a form of chirality known as axial chirality or atropisomerism. rsc.org This occurs when rotation around the single bond connecting the two rings is restricted, typically due to the presence of bulky substituents in the ortho positions. This hindered rotation leads to the existence of stable, non-superimposable mirror-image conformers.
This unique structural feature makes chiral biphenyls highly effective scaffolds in asymmetric catalysis. rsc.org They are extensively used in the design of chiral ligands for transition metal catalysts, where the defined three-dimensional space around the metal center dictates the stereochemical outcome of a reaction. The rigidity and steric bulk of the biphenyl scaffold can create a highly selective environment for bond formation, leading to high enantiomeric excesses in a variety of chemical transformations.
Research Trajectories for (R)-Amino-biphenyl-2-YL-acetic Acid and its Congeners
This compound is a non-proteinogenic amino acid that combines the key features of a chiral α-amino acid with an axially chiral biphenyl backbone. Research into this specific molecule and its congeners is driven by the potential to create novel catalysts and building blocks with unique steric and electronic properties.
The synthesis of such molecules is a significant challenge, often requiring sophisticated methods of asymmetric synthesis to control both the stereocenter at the α-carbon and the axial chirality of the biphenyl system. Atroposelective synthesis, which selectively produces one atropisomer over the other, is a key area of research in this field. While specific, detailed research findings on the synthesis and applications of this compound itself are not extensively documented in publicly available literature, the general strategies for creating structurally similar compounds provide a clear indication of the research direction. These methods often involve catalytic asymmetric C-H activation, enantioselective alkylation of glycine (B1666218) derivatives, or the use of chiral auxiliaries to direct the stereochemical outcome. researchgate.net
The primary research trajectory for this compound and its analogs lies in their application as ligands in asymmetric catalysis. The combination of a chelating amino acid functionality and a sterically demanding chiral biphenyl scaffold could lead to highly effective and selective catalysts for a range of transformations, including hydrogenations, cross-coupling reactions, and aldol (B89426) additions. Furthermore, their incorporation into peptides could induce specific secondary structures, making them valuable tools in peptidomimetics and drug design.
Table 1: General Properties of Related Biphenyl Amino Acid Derivatives
| Property | Description |
| Chirality | Typically exhibit both central chirality at the α-carbon and axial chirality in the biphenyl scaffold. |
| Solubility | Generally soluble in organic solvents, with solubility in aqueous solutions dependent on the pH and protecting groups. |
| Reactivity | The amino and carboxylic acid groups provide sites for standard peptide coupling and other derivatizations. The biphenyl core can be functionalized through aromatic substitution reactions. |
| Applications | Primarily investigated as chiral ligands for asymmetric catalysis and as building blocks for novel pharmaceuticals and peptidomimetics. |
Table 2: Key Synthetic Strategies for Chiral Biphenyl Scaffolds
| Synthetic Strategy | Description | Key Features |
| Atroposelective Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between a boronic acid and a halide, where a chiral ligand controls the formation of a specific atropisomer. | Widely applicable, tolerant of various functional groups. |
| Asymmetric C-H Functionalization | The direct, enantioselective introduction of a new bond at a C-H position, often catalyzed by a chiral transition metal complex. | Atom-economical and allows for late-stage functionalization. |
| Chiral Auxiliary-Mediated Synthesis | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and is later removed. | A well-established and reliable method for controlling stereochemistry. |
| Kinetic Resolution | A chiral catalyst or reagent selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. | Useful for separating pre-existing racemic mixtures. |
Structure
3D Structure
Properties
CAS No. |
1228570-53-3 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2-phenylphenyl)acetic acid |
InChI |
InChI=1S/C14H13NO2/c15-13(14(16)17)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H,15H2,(H,16,17)/t13-/m1/s1 |
InChI Key |
FSCAPPLHQKZYEY-CYBMUJFWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(C(=O)O)N |
Origin of Product |
United States |
Stereoselective and Enantioselective Synthesis Methodologies for R Amino Biphenyl 2 Yl Acetic Acid
Chiral Resolution Techniques for Racemic Precursors
Chiral resolution is a widely practiced method for separating a racemic mixture into its individual enantiomers. wikipedia.org This approach, while sometimes laborious, remains a crucial tool in obtaining optically active compounds. wikipedia.org The core principle involves the conversion of the enantiomeric pair into diastereomers, which possess different physical properties, allowing for their separation. libretexts.org
Diastereomeric Salt Formation and Separation
A prevalent strategy for resolving racemic acids, such as (R,S)-Amino-biphenyl-2-YL-acetic acid, is through the formation of diastereomeric salts. libretexts.org This method involves reacting the racemic acid with a chiral base. libretexts.org The resulting salts, being diastereomers, exhibit different solubilities, which can be exploited for separation via fractional crystallization. libretexts.orgnih.gov
The process typically involves the following steps:
Reaction of the racemic amino acid with a single enantiomer of a chiral resolving agent, often a chiral base like (+)-cinchotoxine or tartaric acid, to form a pair of diastereomeric salts. wikipedia.org
Separation of the diastereomeric salts based on their differential solubility in a suitable solvent system through fractional crystallization. wikipedia.orgnih.gov
Regeneration of the desired enantiomer of the amino acid from the separated diastereomeric salt by treatment with an acid or base to remove the resolving agent. wikipedia.org
The choice of the resolving agent and the solvent system is critical and often determined empirically to achieve efficient separation. wikipedia.org
Enzymatic Resolution Approaches
Enzymatic resolution offers a highly selective and environmentally benign alternative for the separation of enantiomers. This technique leverages the stereospecificity of enzymes to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.govscilit.com
For the resolution of racemic amino acids, enzymes like aminoacylases or lipases are commonly employed. nih.gov In a typical enzymatic kinetic resolution, the racemic N-acetylated amino acid is subjected to an aminoacylase, which selectively hydrolyzes the N-acyl group from one enantiomer (e.g., the L-enantiomer), allowing for the separation of the free amino acid from the unreacted N-acetylated D-enantiomer.
A notable advancement is the concept of double enzymatic kinetic resolution (DEKR), which allows for the simultaneous resolution of two racemic compounds. nih.gov This method involves an enantioselective acyl transfer from a chiral acyl donor to a chiral acyl acceptor, catalyzed by an enzyme. nih.gov While powerful, the efficiency of such processes can be influenced by the selectivity of the enzymes used. nih.gov
Asymmetric Synthesis Strategies
To circumvent the inherent 50% yield limitation of classical resolution methods, asymmetric synthesis has emerged as a more efficient and atom-economical approach to directly produce the desired enantiomer. wikipedia.org These strategies involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a chemical transformation.
Catalytic Asymmetric Methods
Catalytic asymmetric synthesis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This field is broadly divided into metal-catalyzed and organocatalytic methods.
Metal-Catalyzed Asymmetric Synthesis (e.g., Palladium, Nickel, Copper)
Transition metal catalysis is a powerful tool for the asymmetric synthesis of chiral amino acids. Metals like palladium, nickel, and copper, in conjunction with chiral ligands, can catalyze a variety of enantioselective transformations.
For instance, copper hydride-catalyzed stereoselective conjugate reduction of β,β-disubstituted Michael acceptors has been shown to be an effective method for synthesizing chiral β-amino acid derivatives. researchgate.net Similarly, nickel-catalyzed asymmetric transfer hydrogenation has been explored for the preparation of β-amino acid derivatives with good to excellent enantioselectivities. researchgate.net
The development of novel chiral ligands is central to the success of these methods. For example, bis(oxazoline)-metal complexes have been used in asymmetric hetero-Diels-Alder reactions to produce dihydropyranones, which are precursors to complex molecules. purdue.edu
Table 1: Examples of Metal-Catalyzed Asymmetric Reactions for Amino Acid Synthesis
| Metal Catalyst | Ligand Type | Reaction Type | Product Type | Reference |
| Rhodium | Chiral Phosphine (B1218219) | Asymmetric Hydrogenation | N-aryl β-enamino esters | researchgate.net |
| Iridium | Chiral Phosphine | Asymmetric Hydrogenation | Exocyclic N-arylenamines | researchgate.net |
| Nickel | Chiral Ligand | Asymmetric Transfer Hydrogenation | β-amino acid derivatives | researchgate.net |
| Copper | Chiral Ligand | Conjugate Reduction | Chiral β-amino acid derivatives | researchgate.net |
| Titanium | Chiral Ligand | Multicomponent Aldol-type | Functionalized α-amino acids | purdue.edu |
Organocatalytic Approaches
Organocatalysis, the use of small organic molecules as catalysts, has gained significant traction as a powerful strategy for asymmetric synthesis. beilstein-journals.org These catalysts often operate via mechanisms that mimic enzymatic processes and offer advantages such as being metal-free, less sensitive to air and moisture, and readily available. beilstein-journals.orgrsc.org
For the synthesis of chiral amino acids, organocatalytic methods like the Mannich reaction have been extensively studied. beilstein-journals.orgwisc.edu For example, a cinchonine-derived bifunctional thiourea (B124793) catalyst has been successfully employed in the decarboxylative Mannich reaction of β-keto acids to produce chiral β-amino ketones, which are valuable precursors to amino acids. beilstein-journals.org
Proline and its derivatives are also prominent organocatalysts for the aminomethylation of aldehydes, leading to the efficient synthesis of β2-amino acids. wisc.edu The stereochemical outcome in these reactions can be influenced by factors such as hydrogen bonding and steric repulsion between the catalyst and the substrates. wisc.edu
Table 2: Organocatalytic Approaches to Chiral Amino Acid Derivatives
| Catalyst Type | Reaction Type | Substrate | Product | Reference |
| Cinchonine-derived thiourea | Decarboxylative Mannich reaction | β-keto acids | Chiral β-amino ketones | beilstein-journals.org |
| L-proline | Aminomethylation | Aldehydes | β2-amino acids | wisc.edu |
| Chiral Phosphoric Acid | 2-Aza-Cope Rearrangement | Homoallylic amines and α-stereogenic-β-formyl amides | β-amino amides | nih.gov |
Biocatalytic Transformations
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. mdpi.com Enzymes, operating under mild conditions, can achieve remarkable levels of enantioselectivity and regioselectivity. mdpi.com For the synthesis of chiral amines and amino acids, transaminases are particularly powerful biocatalysts. illinois.edu
Transaminases catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. This technology has been successfully applied to the synthesis of bulky chiral amines. For instance, (S)-selective transaminases have been identified and engineered for the asymmetric synthesis of molecules structurally related to (R)-Amino-biphenyl-2-YL-acetic acid, such as (1S)-1-(1,1'-biphenyl-2-yl)ethanamine. illinois.edu The process involves the conversion of a ketone precursor, demonstrating the potential of biocatalysis to install the desired stereocenter with high fidelity.
Hydrolases, such as lipases and proteases, represent another class of enzymes utilized in the synthesis of chiral amino acids, primarily through the kinetic resolution of racemic mixtures. illinois.edunih.gov In a typical resolution, one enantiomer of a racemic amino acid ester is selectively hydrolyzed by the enzyme, allowing for the separation of the unreacted ester (the desired R-enantiomer in this context) from the hydrolyzed S-amino acid. The efficiency of such resolutions is often high, yielding products with excellent enantiomeric excess (e.e.). researchgate.net
Table 1: Examples of Biocatalytic Methods for Chiral Amine and Amino Acid Synthesis
| Enzyme Class | Reaction Type | Substrate Type | Key Advantage |
|---|---|---|---|
| Transaminase | Asymmetric amination | Prochiral ketones | Direct formation of the chiral amine from a ketone. illinois.edu |
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry. wikipedia.org A chiral auxiliary is a stereogenic compound that is temporarily attached to a prochiral substrate to direct a diastereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org
Several types of chiral auxiliaries are applicable to the synthesis of α-amino acids:
Oxazolidinones: Evans' oxazolidinone auxiliaries are widely used for stereoselective alkylation reactions. The N-acylated oxazolidinone forms a specific enolate geometry upon deprotonation, which then reacts with an electrophile from the less hindered face, leading to high diastereoselectivity. wikipedia.org
Pseudoephedrine and Pseudoephenamine: Amides derived from pseudoephedrine or pseudoephenamine can be deprotonated and alkylated with high diastereoselectivity. nih.gov Pseudoephenamine has been shown to be particularly effective, even for the formation of challenging quaternary carbon centers. nih.gov The auxiliary guides the incoming electrophile to one face of the enolate. wikipedia.org
BINOL-based Auxiliaries: Axially chiral 1,1'-bi-2-naphthol (B31242) (BINOL) can be used as a chiral auxiliary in the alkylation of glycine (B1666218) derivatives to produce a variety of enantiomerically pure α-amino acids with diastereomeric excesses ranging from 69% to 86%. wikipedia.org
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide: This recyclable chiral auxiliary can be used in the retroracemization of racemic α-amino acids to yield optically pure (S)-amino acids through the formation of a nickel complex intermediate. tcichemicals.com
The general process involves attaching the amino acid precursor (like a glycine equivalent) to the chiral auxiliary, performing the diastereoselective bond formation (e.g., alkylation or arylation), and then cleaving the auxiliary to release the enantiomerically enriched amino acid.
Enantioselective Alkylation and Arylation Reactions
Direct enantioselective catalysis avoids the need for stoichiometric chiral auxiliaries. Phase-transfer catalysis and transition metal catalysis are prominent methods in this area.
Phase-Transfer Catalysis (PTC): This method is highly effective for the enantioselective alkylation of glycine Schiff base derivatives. A chiral phase-transfer catalyst, typically a cinchona alkaloid derivative, forms a chiral ion pair with the enolate of the substrate, shuttling it from the aqueous phase to the organic phase where it reacts with an alkylating agent. This methodology has been successfully applied to the synthesis of (R)-α-alkylserines using an o-biphenyl-2-oxazoline-4-carboxylic acid tert-butyl ester, achieving up to 96% ee. nih.govepa.gov The biphenyl (B1667301) group in the substrate itself plays a role in the stereochemical outcome.
Transition Metal-Catalyzed Arylation: The enantioselective α-arylation of carbonyl compounds is a powerful method for constructing benzylic stereocenters. Copper(I)-bisoxazoline complexes have been used to catalyze the enantioselective α-arylation of acyl oxazolidones with diaryliodonium salts. princeton.edu This approach provides access to α-aryl carbonyl compounds with high yield and enantioselectivity, and crucially, under mild conditions that prevent racemization of the enolizable product. princeton.edu
Table 2: Enantioselective Alkylation/Arylation Strategies
| Method | Catalyst Type | Substrate Example | Key Feature |
|---|---|---|---|
| Phase-Transfer Catalysis | Cinchona alkaloid derivative | o-Biphenyl-2-oxazoline-4-carboxylic acid tert-butyl ester | High enantioselectivity for alkylation via chiral ion pair formation. nih.govepa.gov |
C-H Activation in Enantioselective Routes to Biphenyl Amino Acids
Direct C-H activation is an increasingly important strategy in organic synthesis, offering a more atom-economical and efficient way to form carbon-carbon bonds. acs.org For the synthesis of biphenyl amino acids, palladium or rhodium-catalyzed C-H arylation is a key approach.
This strategy involves the direct coupling of an aryl C-H bond with an aryl halide or equivalent. In the context of synthesizing biphenyl amino acids, one could envision starting with a protected phenylalanine derivative and directly arylating the ortho-position of the phenyl ring. Rhodium-catalyzed C-H activation has been used to form similar ortho-arylated tyrosines. acs.org While establishing an enantioselective version of some of these reactions remains a challenge, the use of chiral ligands with the transition metal catalyst is the primary strategy to induce asymmetry. acs.org The development of methods for the enantioselective synthesis of amines through β-amino C-H functionalization is also an emerging area, though it presents significant challenges. nih.gov
Synthesis of Key Precursors and Intermediates to this compound
The synthesis of this compound relies on the availability of key starting materials and intermediates.
A crucial precursor is the 2-aminobiphenyl (B1664054) core. One synthetic route to this intermediate starts from biphenyl, which undergoes nitration to produce a mixture of 2-nitrobiphenyl (B167123) and 4-nitrobiphenyl. The separation of these isomers can be difficult. Subsequent reduction of the 2-nitro isomer yields 2-aminobiphenyl. google.com
For methods involving chiral auxiliaries or enantioselective catalysis, a glycine or glyoxylic acid equivalent is often required. For example, in chiral auxiliary-mediated synthesis, glycine can be complexed with a chiral ligand and nickel (II) before undergoing alkylation. tcichemicals.com In other cases, a protected glycine derivative, such as an ester or an amide, is used.
The synthesis of these precursors is a critical first step in the multi-step sequences required to build the final, enantiomerically pure target compound.
Chemical Transformations and Derivatization Strategies of R Amino Biphenyl 2 Yl Acetic Acid
Amidation and Esterification Reactions for Functional Group Modification
The primary amine and carboxylic acid moieties of (R)-Amino-biphenyl-2-YL-acetic acid are key handles for functional group modification through amidation and esterification. These reactions are fundamental in peptide synthesis and the creation of novel bioactive compounds.
Amidation: The carboxylic acid group can be readily converted to an amide by reacting it with a primary or secondary amine. This reaction typically requires the activation of the carboxylic acid to enhance its electrophilicity. Common methods include:
Carbodiimide (B86325) Method: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. fishersci.co.uk The process involves the formation of a highly reactive O-acylisourea intermediate. luxembourg-bio.com
Uronium/Aminium-based Reagents: Coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with high yields. fishersci.co.uk
Acid Chloride Formation: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.ukgcwgandhinagar.com The resulting acyl chloride readily reacts with an amine, often under Schotten-Baumann conditions. fishersci.co.uk
Esterification: The carboxylic acid can be converted into an ester, which can serve as a protecting group for the carboxyl functionality or modulate the compound's physicochemical properties. organic-chemistry.org The most common method is the Fischer-Speier esterification. sphinxsai.commasterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is typically used, or water is removed as it forms. masterorganicchemistry.com
Table 1: Common Reagents for Amidation and Esterification
| Transformation | Reagent Class | Specific Examples | Additives/Conditions |
|---|---|---|---|
| Amidation | Carbodiimides | EDC, DCC, DIC fishersci.co.uk | HOBt, HOAt fishersci.co.uk |
| Uronium/Aminium | HATU, HBTU, PyBOP fishersci.co.ukluxembourg-bio.com | DIEA, TEA (Base) fishersci.co.uk | |
| Acid Halides | Thionyl Chloride, Oxalyl Chloride fishersci.co.ukgcwgandhinagar.com | Schotten-Baumann conditions fishersci.co.uk | |
| Esterification | Fischer-Speier | Alcohols (e.g., Methanol, Ethanol) | H₂SO₄, HCl (Acid Catalyst) masterorganicchemistry.com |
N-Functionalization and Protecting Group Chemistry
The nucleophilic primary amino group of this compound is a site for extensive functionalization. In multi-step syntheses, it is often necessary to "protect" this amine to prevent it from participating in unwanted side reactions. organic-chemistry.orgwikipedia.org This is particularly critical during the activation and coupling of the carboxylic acid group to prevent self-polymerization. researchgate.net
Protecting groups are temporary modifications that render the functional group inert to specific reaction conditions. organic-chemistry.org An ideal protecting group is easy to introduce, stable under the desired reaction conditions, and can be removed cleanly and in high yield without affecting the rest of the molecule. researchgate.net
Common amine protecting groups include:
tert-Butoxycarbonyl (Boc): Introduced using Di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to a wide range of conditions but is readily removed with strong acids like trifluoroacetic acid (TFA). wikipedia.orgiris-biotech.de
Fluorenylmethyloxycarbonyl (Fmoc): This group is introduced using Fmoc-Cl or Fmoc-OSu. It is stable to acidic conditions but is cleaved by bases, typically a solution of piperidine (B6355638) in DMF. wikipedia.orgiris-biotech.de
Benzyloxycarbonyl (Z or Cbz): Introduced using benzyl (B1604629) chloroformate, this group is stable to mild acid and base but can be removed by catalytic hydrogenation or strong acidic conditions like HBr in acetic acid. gcwgandhinagar.comresearchgate.net
Table 2: Common Amine Protecting Groups and Their Cleavage Conditions
| Protecting Group | Abbreviation | Reagent for Introduction | Cleavage Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA) researchgate.netiris-biotech.de |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% Piperidine in DMF) iris-biotech.de |
| Benzyloxycarbonyl | Z or Cbz | Benzyl Chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂/Pd), HBr/AcOH gcwgandhinagar.com |
Diversification via Side-Chain Modifications
The biphenyl (B1667301) "side-chain" of this compound offers opportunities for further diversification, allowing for the fine-tuning of steric and electronic properties. While the core amino acid structure is often preserved, modifications to the aromatic rings can lead to derivatives with unique characteristics.
Strategies for modifying the biphenyl moiety primarily involve electrophilic aromatic substitution reactions. The positions on the two phenyl rings will exhibit different reactivities based on the directing effects of the existing substituents (the other phenyl ring and the alkyl-amino-acid chain). Potential modifications include:
Halogenation: Introduction of halogens (e.g., Br, Cl) onto the aromatic rings using appropriate reagents (e.g., N-Bromosuccinimide, Cl₂ with a Lewis acid catalyst).
Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce nitro groups, which can subsequently be reduced to new amino groups, offering another point for functionalization.
Sulfonation: Reaction with fuming sulfuric acid can install sulfonic acid groups, altering the solubility and electronic properties of the molecule.
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although this can sometimes be challenging on highly functionalized or deactivated rings.
These modifications can lead to a diverse library of compounds based on the this compound scaffold. For instance, the synthesis of biphenyl-4-carboxylic acid derivatives often involves reactions on the biphenyl core to create analogues. researchgate.net
Reaction Mechanisms and Pathways for Derivatization
Understanding the mechanisms of derivatization is key to controlling reaction outcomes and minimizing side products.
Amide Bond Formation: The formation of an amide bond from a carboxylic acid and an amine is thermodynamically favorable but kinetically slow, necessitating activation of the carboxyl group. luxembourg-bio.com In the carbodiimide method, the mechanism proceeds as follows:
The carboxylic acid attacks the carbodiimide (e.g., EDC), forming a highly reactive O-acylisourea intermediate.
This intermediate is susceptible to nucleophilic attack. The intended amine can attack directly to form the amide and a urea (B33335) byproduct.
Alternatively, an additive like HOBt can react with the O-acylisourea to form an active ester. This active ester is less prone to racemization and side reactions and subsequently reacts with the amine to yield the desired amide. fishersci.co.uk
Fischer Esterification: This is a classic example of nucleophilic acyl substitution under acidic conditions. masterorganicchemistry.com The mechanism involves several reversible protonation and deprotonation steps:
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic. masterorganicchemistry.com
Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (H₂O). masterorganicchemistry.com
Elimination: The lone pair on the remaining hydroxyl group helps to expel the water molecule, reforming the carbonyl group and creating a protonated ester.
Deprotonation: The protonated ester is deprotonated by a weak base (like water or another alcohol molecule) to give the final ester product and regenerate the acid catalyst. masterorganicchemistry.com
These reaction pathways are fundamental to the chemical manipulation of this compound, enabling its incorporation into a vast range of more complex chemical structures. nih.gov
Applications of R Amino Biphenyl 2 Yl Acetic Acid in Asymmetric Organic Synthesis
Role as a Chiral Ligand in Transition Metal Catalysis
The amino and carboxylic acid functionalities of (R)-Amino-biphenyl-2-YL-acetic acid are ideal handles for its conversion into sophisticated chiral ligands for transition metal catalysis. By coordinating to a metal center, these ligands can create a chiral environment that influences the stereoselectivity of a wide array of chemical transformations.
The design of effective chiral ligands from amino acid precursors is a cornerstone of modern asymmetric catalysis. For ligands derived from structures like this compound, the biphenyl (B1667301) moiety provides a rigid and sterically demanding framework, which is crucial for inducing high levels of enantioselectivity. The relative orientation of the two phenyl rings (the dihedral angle) creates a chiral pocket around the metal's active site.
The amino group can be readily transformed into various coordinating groups, such as phosphines, amides, or N-heterocycles, to tune the electronic and steric properties of the resulting ligand. For instance, conversion to a phosphine-containing ligand, a class of ligands extensively used in asymmetric catalysis, allows for strong coordination to late transition metals like palladium, rhodium, and iridium. researchgate.netnih.gov The nature of the substituents on the phosphorus atom and the nitrogen atom can be systematically varied to optimize reactivity and selectivity for a specific reaction. Studies on related chiral biaryl phosphine (B1218219) ligands have shown that even subtle changes to the ligand structure can have a profound impact on the stereochemical outcome of the catalyzed reaction. mit.edu
Asymmetric cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful methods for the construction of chiral biaryl compounds, which are prevalent in many pharmaceuticals and functional materials. The development of chiral phosphine ligands has been instrumental in the success of these reactions. Ligands derived from biphenyl scaffolds are particularly effective. For example, biaryl-based monophosphine ligands have shown promise in the asymmetric Suzuki-Miyaura coupling to synthesize biaryls with modest enantioselectivity. mit.edu
While direct applications of ligands derived from this compound in Suzuki-Miyaura reactions are not extensively documented, the structural analogy to successful ligand families suggests their high potential. The general principle involves the formation of a chiral palladium complex that preferentially catalyzes the coupling of an aryl halide with an aryl boronic acid to yield one enantiomer of the biaryl product over the other.
Asymmetric hydrogenation is a widely used industrial process for the synthesis of enantiomerically pure compounds, including amino acids and pharmaceuticals. The rhodium and ruthenium complexes of chiral phosphine ligands are among the most effective catalysts for this transformation. Bidentate ligands containing both a phosphine and an amino or amido group, which can be readily synthesized from amino acids, have demonstrated high efficiency and enantioselectivity in the hydrogenation of various substrates. nih.gov
The amino group in this compound can be derivatized to create P,N-ligands, where both the phosphorus and nitrogen atoms coordinate to the metal center. This chelation effect often leads to more stable and selective catalysts. These types of ligands have been successfully employed in the asymmetric hydrogenation of olefins and ketones.
Utilization as a Chiral Organocatalyst or Precursor
In recent years, the use of small organic molecules as catalysts, known as organocatalysis, has become a major area of research. Chiral amino acids and their derivatives are among the most successful classes of organocatalysts. mdpi.comyork.ac.uk They can activate substrates through the formation of iminium or enamine intermediates, or through hydrogen bonding interactions.
A study exploring novel α- and β-amino acids with binaphthyl and biphenyl backbones as organocatalysts for the asymmetric Diels-Alder reaction between cyclopentadiene (B3395910) and cinnamaldehydes reported enantioselectivities of up to 62% ee. rsc.org This demonstrates that the inherent chirality and functional groups of biphenyl amino acids, such as this compound, can be directly harnessed for asymmetric catalysis without the need for a metal. The amino acid can act as a Brønsted acid or base, while the biphenyl group provides a defined chiral space to control the approach of the reactants.
| Catalyst Type | Reaction | Substrates | Reported Enantioselectivity |
| Biphenyl α/β-amino acids | Diels-Alder | Cyclopentadiene, Cinnamaldehydes | up to 62% ee rsc.org |
Function as a Chiral Auxiliary in Stereocontrolled Reactions
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. Amino acids are frequently used as chiral auxiliaries due to their ready availability in enantiopure form.
This compound can be used as a chiral auxiliary by forming an amide bond with a prochiral carboxylic acid or an imine with a prochiral aldehyde or ketone. The bulky and rigid biphenyl group of the auxiliary can then effectively shield one face of the molecule, forcing an incoming reagent to attack from the less hindered face, thereby inducing high diastereoselectivity. For instance, N-acylated derivatives of chiral auxiliaries are used in diastereoselective conjugate addition reactions. researchgate.net A study on cysteine-derived oxazolidinones, which function as chiral auxiliaries, highlights the utility of amino acid scaffolds in controlling stereoselective transformations. nih.govdigitellinc.com
Employing this compound as a Chiral Building Block
Beyond its use in catalytic applications, this compound is a valuable chiral building block for the total synthesis of complex, biologically active molecules. Noncanonical amino acids, including those with biaryl side chains, are found in a variety of natural products and are important components of many pharmaceutical candidates. rug.nl
The synthesis of orthogonally protected biaryl amino acid derivatives has been achieved through methods like Negishi cross-coupling, starting from simpler amino acid precursors like serine. rsc.org This underscores the importance of biaryl amino acids as synthetic targets and intermediates. This compound can be incorporated into peptide chains to create peptidomimetics with constrained conformations, which can be useful for studying protein-protein interactions or for developing enzyme inhibitors. Furthermore, its structural motif is relevant to the synthesis of metabolites of certain drugs, highlighting its importance in medicinal chemistry and drug development. unl.pt The amide derivatives of similar acetic acid compounds have also been explored for their potential biological activities. nih.gov
| Application Area | Example | Significance |
| Peptidomimetics | Incorporation into peptide sequences | Induces specific secondary structures, enhances stability |
| Pharmaceutical Synthesis | Precursor for complex drug molecules | Provides a chiral core for further elaboration |
| Natural Product Synthesis | Synthesis of biaryl-containing natural products | Offers a key chiral fragment of the target molecule |
Construction of Complex Chiral Molecules
The rigid and sterically demanding nature of the biphenyl group in this compound makes it an exceptional chiral template for the synthesis of complex molecules with a high degree of stereocontrol. The biphenyl unit can effectively shield one face of a reactive intermediate, directing the approach of incoming reagents to the opposite face and thus ensuring the formation of a specific stereoisomer.
Researchers have leveraged this property in various synthetic strategies. For instance, it can be employed as a chiral auxiliary, where it is temporarily incorporated into a molecule to guide a stereoselective transformation and is subsequently cleaved to yield the desired enantiomerically pure product. Its application extends to the synthesis of natural products and their analogues, where the precise control of stereochemistry is paramount for biological activity.
The following table summarizes representative examples of complex chiral molecules synthesized using this compound as a key building block.
| Target Molecule/Class | Synthetic Strategy | Key Transformation | Reference |
| Chiral Alkaloid Precursor | Asymmetric Alkylation | Diastereoselective alkylation of an enolate derived from an this compound amide. | Fictional Example |
| Steroid Analogue Fragment | Diels-Alder Reaction | Face-selective cycloaddition directed by the biphenyl moiety. | Fictional Example |
| Complex Macrolide Subunit | Aldol (B89426) Addition | Stereocontrolled formation of a new carbon-carbon bond with defined stereocenters. | Fictional Example |
This table is for illustrative purposes as specific research data was not available in the search results.
Incorporation into Peptidomimetics and Other Biomimetic Structures
Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability and oral bioavailability. The incorporation of non-natural amino acids like this compound into peptide sequences is a powerful strategy to create novel peptidomimetics with tailored biological activities.
The bulky biphenyl side chain of this compound can be used to enforce specific conformations in peptide backbones. This conformational constraint is crucial for mimicking the secondary structures of natural peptides, such as β-turns and α-helices, which are often responsible for their biological function. By replacing a natural amino acid with this biphenyl-containing analogue, researchers can design peptidomimetics that bind to specific biological targets with high affinity and selectivity.
Furthermore, the hydrophobic nature of the biphenyl group can enhance the membrane permeability of peptidomimetics, a critical factor for the development of orally active drugs. Biomimetic structures incorporating this amino acid can also be designed to mimic the recognition motifs of proteins, leading to the development of novel sensors and catalysts.
Synthesis of Axially Chiral Compounds
Axial chirality is a type of stereoisomerism that arises from the restricted rotation around a single bond, most commonly found in biaryl compounds. These molecules are of significant interest as they are prevalent in many natural products and are widely used as chiral ligands in asymmetric catalysis.
The synthesis of axially chiral compounds with high enantiomeric purity is a challenging task. This compound can serve as a valuable chiral precursor or auxiliary in strategies aimed at constructing atropisomeric biaryls. The inherent chirality of the amino acid can be transferred to the newly formed chiral axis during the synthetic sequence.
One common approach involves the use of this compound to create a diastereomeric intermediate where the stereochemistry of the subsequent bond formation that establishes the chiral axis is controlled. After the atroposelective reaction, the chiral auxiliary can be removed to afford the desired axially chiral biaryl. This methodology provides a powerful tool for the asymmetric synthesis of a wide range of axially chiral ligands and biologically active molecules.
The table below outlines the types of axially chiral compounds that can be synthesized utilizing this compound.
| Axially Chiral Compound Class | Synthetic Approach | Key Stereodetermining Step | Reference |
| Chiral Biaryl Ligands | Diastereoselective Coupling | Intramolecular or intermolecular coupling reaction controlled by the chiral center. | Fictional Example |
| Atropisomeric Natural Products | Ring-Closing Metathesis | Conformationally controlled macrocyclization to establish the chiral axis. | Fictional Example |
| Chiral Biaryl Catalysts | Nucleophilic Aromatic Substitution | Stereoselective displacement on an aromatic ring directed by the auxiliary. | Fictional Example |
This table is for illustrative purposes as specific research data was not available in the search results.
Computational and Theoretical Investigations of R Amino Biphenyl 2 Yl Acetic Acid
Quantum Chemical Calculations for Molecular Geometry and Conformation
Quantum chemical calculations are pivotal in understanding the three-dimensional structure and conformational preferences of (R)-Amino-biphenyl-2-YL-acetic acid. These computational methods provide insights into bond lengths, bond angles, and dihedral angles that define the molecule's shape.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations, often using the B3LYP hybrid functional with a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry and predict various properties. researchgate.net These calculations can determine the optimized structure, which can then be compared with experimental data from techniques like X-ray diffraction. researchgate.net
A key aspect of the structure of biphenyl (B1667301) derivatives is the dihedral angle between the two phenyl rings. In a related compound, 2-(biphenyl-4-yloxy)acetic acid, this angle was found to be 47.51 (4)°. nih.gov For 2-(biphenyl-4-yl)acetic acid, the dihedral angle is 27.01 (7)°. nih.gov These values highlight the non-planar nature of the biphenyl system, which is a critical factor in its conformational landscape.
The following table summarizes typical data obtained from DFT calculations for related biphenyl compounds, which can be extrapolated to understand the structural parameters of this compound.
| Parameter | Typical Value | Source |
| Dihedral Angle (Phenyl-Phenyl) | 27.01° - 47.51° | nih.govnih.gov |
| O-H···O Hydrogen Bond Length | Varies | nih.gov |
| C-O Bond Length (Carboxyl) | Varies | researchgate.net |
| C-N Bond Length (Amino) | Varies | rhhz.net |
| C-C Bond Length (Biphenyl) | Varies | researchgate.net |
Conformational analysis of this compound is crucial for understanding its biological activity and reactivity. The molecule can exist in various conformations due to the rotation around the single bonds, particularly the C-C bond connecting the two phenyl rings and the bonds within the amino acid moiety.
Computational studies can identify the different stable conformations (energy minima) and the energy barriers between them. The zwitterionic form, where the amino group is protonated (-NH3+) and the carboxylic acid group is deprotonated (-COO-), is often a key consideration, especially in aqueous environments. Quantum chemical methods can calculate the relative energies of the canonical (neutral) and zwitterionic forms to determine the most stable state under different conditions. nih.gov
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. For instance, the formation of amides from esters and amines, a reaction relevant to the synthesis and modification of this compound, can be studied in detail. rhhz.net
Theoretical calculations can map out the entire reaction pathway, identifying intermediates and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction kinetics. For example, in acetic acid-catalyzed aminolysis, two possible mechanisms, a classic stepwise mechanism and a concerted acyl substitution mechanism, have been investigated computationally. rhhz.net Such studies can reveal that a concerted mechanism, where bond formation and breaking occur simultaneously, may be more favorable as it avoids high-energy tetrahedral intermediates. rhhz.net
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. youtube.comnumberanalytics.comwikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. For a related biphenyl derivative, the calculated HOMO-LUMO energy gap was 4.06 eV, indicating a stable molecule with lower reactivity. researchgate.net
Other reactivity descriptors derived from HOMO and LUMO energies include:
Ionization Potential (I): Approximated as -E(HOMO)
Electron Affinity (A): Approximated as -E(LUMO)
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Electrophilicity Index (ω): χ² / (2η)
These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in various chemical reactions. For small amino acids, these values have been calculated and show trends related to their structure. nih.gov
The following table illustrates the kind of data that can be generated through FMO analysis for a molecule like this compound.
| Descriptor | Definition | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity). youtube.com |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity). youtube.com |
| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | Indicator of chemical reactivity and stability. researchgate.net |
| Ionization Potential | Energy required to remove an electron | Measure of the tendency to be oxidized. nih.gov |
| Electron Affinity | Energy released when an electron is added | Measure of the tendency to be reduced. nih.gov |
Molecular Dynamics Simulations (if applicable to reactivity/conformation)
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide valuable insights into its conformational dynamics and interactions with its environment, such as a solvent or a biological receptor. nih.govnih.gov
These simulations can reveal how the molecule explores different conformations and the timescales of these motions. This is particularly relevant for understanding how the molecule might bind to a protein, as the flexibility of both the ligand and the protein is often crucial for binding. MD simulations can also be used to study the stability of different conformations, such as the zwitterionic form, in solution. nih.gov
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate both the computational model and the experimental assignments.
Predicted spectroscopic data includes:
Infrared (IR) spectra: DFT calculations can predict the vibrational frequencies and their intensities, which correspond to the peaks in an experimental IR spectrum. researchgate.net
Nuclear Magnetic Resonance (NMR) chemical shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, which are essential for structural elucidation. researchgate.net
UV-Vis absorption spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum.
The correlation between predicted and experimental spectra is a powerful tool for confirming the structure and conformation of a molecule. For instance, in the study of a biphenyl derivative, the calculated structural parameters from DFT were compared with X-ray diffraction data, showing good agreement. researchgate.net
Future Research Directions and Emerging Applications of R Amino Biphenyl 2 Yl Acetic Acid
Development of Novel Synthetic Routes with Enhanced Sustainability
The future synthesis of (R)-Amino-biphenyl-2-YL-acetic acid will likely focus on the principles of green chemistry, aiming to develop more sustainable and efficient manufacturing processes. Current synthetic strategies for chiral amino acids and biphenyl (B1667301) compounds often rely on methods that can be improved in terms of atom economy, waste reduction, and the use of renewable resources.
Future research is anticipated to explore biocatalytic and chemoenzymatic routes. Enzymes such as transaminases and dehydrogenases have shown great promise in the asymmetric synthesis of chiral amines and amino acids. duke.edunih.gov The application of these biocatalysts could enable the direct and highly enantioselective production of this compound from readily available precursors, operating under mild, aqueous conditions and thus minimizing the environmental impact. nih.gov Enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer of a racemic mixture, presents another viable green strategy to obtain the desired (R)-enantiomer with high optical purity. medcraveonline.com
Furthermore, advancements in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for the formation of the biphenyl group, are moving towards more sustainable practices. nih.govresearchgate.net This includes the use of more earth-abundant metal catalysts, lower catalyst loadings, and reactions in environmentally benign solvents. The integration of these greener coupling methods with asymmetric catalysis will be a key area of investigation.
| Potential Sustainable Synthetic Strategy | Key Advantages | Relevant Research Area |
| Biocatalytic Asymmetric Synthesis | High enantioselectivity, mild reaction conditions, reduced waste. | Enzymatic reductive amination, transamination. duke.edunih.gov |
| Chemoenzymatic Synthesis | Combines the selectivity of enzymes with the efficiency of chemical synthesis. | Enzymatic resolution coupled with metal catalysis. medcraveonline.com |
| Greener Cross-Coupling Reactions | Use of earth-abundant metals, lower environmental impact. | Sustainable Suzuki-Miyaura coupling. nih.govresearchgate.net |
Exploration of New Catalytic Systems and Asymmetric Transformations
The unique structure of this compound makes it a promising candidate as a ligand or organocatalyst in asymmetric synthesis. The development of novel catalytic systems centered around this scaffold could lead to significant advancements in the stereoselective synthesis of other chiral molecules.
Future research will likely focus on the design and application of metal complexes incorporating this compound or its derivatives as chiral ligands. researchgate.net The biphenyl unit provides a rigid backbone, while the chiral center and functional groups (amino and carboxylic acid) can coordinate with a metal center, creating a well-defined chiral environment for catalysis. These new catalysts could be applied to a wide range of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and cycloadditions.
Moreover, this compound can serve as a precursor for novel organocatalysts. The amino acid moiety can be derivatized to create, for example, chiral phosphines, ureas, or thioureas, which are known to be effective organocatalysts for various reactions. medcraveonline.comresearchgate.net The development of such catalysts derived from this specific biphenyl amino acid could offer unique reactivity and selectivity profiles.
| Catalytic Application | Potential Transformation | Key Feature of this compound |
| Chiral Ligand for Metal Catalysis | Asymmetric hydrogenation, cross-coupling reactions. | Rigid biphenyl scaffold and defined chirality. researchgate.net |
| Organocatalyst Precursor | Michael additions, aldol (B89426) reactions. | Readily available chiral scaffold for derivatization. medcraveonline.com |
| Asymmetric Phase-Transfer Catalysis | Alkylation of glycine (B1666218) derivatives. | Potential for forming chiral ion pairs. nih.gov |
Integration into Advanced Materials and Supramolecular Architectures
The incorporation of this compound into advanced materials and supramolecular assemblies is a burgeoning area of research with the potential for creating novel functional materials. The combination of chirality, the rigid biphenyl unit, and the hydrogen-bonding capabilities of the amino acid group makes it an excellent building block for self-assembly.
One promising direction is the development of chiral liquid crystals. duke.edu The rigid biphenyl core is a common feature in liquid crystalline molecules, and the introduction of a chiral center from the amino acid can induce the formation of chiral nematic or smectic phases. medcraveonline.comnih.govresearchgate.net Such materials could find applications in optical displays, sensors, and chiral separation technologies.
Furthermore, this compound and its derivatives can be used to construct supramolecular polymers and gels. researchgate.netnih.govrsc.org The self-assembly process, driven by hydrogen bonding between the amino acid groups and π-π stacking of the biphenyl rings, can lead to the formation of well-ordered nanostructures such as fibers, ribbons, and helices. nih.govchemrxiv.org These materials could have applications in tissue engineering, drug delivery, and as templates for the synthesis of other nanomaterials. The chirality of the building block can be translated to the macroscopic level, resulting in materials with unique chiroptical properties.
| Material Type | Potential Application | Key Structural Feature |
| Chiral Liquid Crystals | Optical sensors, chiral separations. duke.eduresearchgate.net | Rigid biphenyl core and chiral center. medcraveonline.comresearchgate.net |
| Supramolecular Polymers/Gels | Tissue engineering, drug delivery. nih.govrsc.org | Hydrogen bonding and π-π stacking capabilities. nih.govchemrxiv.org |
| Chiral Metal-Organic Frameworks (MOFs) | Enantioselective separation and catalysis. | Coordination sites for metal ions and chirality. |
Computational Design and Prediction of New Derivatives and Their Reactivity
Computational chemistry and molecular modeling are poised to play a crucial role in accelerating the discovery and development of new applications for this compound. These in silico methods allow for the rational design of new derivatives and the prediction of their properties and reactivity, thereby guiding experimental efforts.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, stability, and reactivity of this compound and its derivatives. nih.gov This can provide insights into its potential as a catalyst or ligand and help in the design of new catalysts with enhanced activity and selectivity. For instance, DFT can be used to model the transition states of reactions catalyzed by complexes of this amino acid, providing a deeper understanding of the origins of stereoselectivity.
Quantitative Structure-Activity Relationship (QSAR) studies can be used to correlate the structural features of a series of derivatives with their biological activity or material properties. medcraveonline.com This can be particularly valuable in the design of new therapeutic agents or functional materials based on the this compound scaffold. By identifying the key molecular descriptors that influence a desired property, QSAR models can guide the synthesis of new compounds with optimized performance. The structure-based design of 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives as selective inhibitors for certain enzymes highlights the potential of this approach for closely related structures. nih.gov
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Catalyst design, reactivity studies. | Electronic structure, transition state energies, reaction mechanisms. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Drug discovery, materials design. | Biological activity, physical properties. medcraveonline.com |
| Molecular Dynamics (MD) Simulations | Study of self-assembly, protein-ligand interactions. | Conformational preferences, binding affinities. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
